1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C17H12Cl2N2O and its molecular weight is 331.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles
Pyrazole derivatives, including compounds structurally similar to "1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde," play a crucial role as intermediates in the synthesis of heterocycles. These compounds serve as building blocks for creating a wide array of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of these derivatives under mild conditions facilitates the generation of diverse heterocycles, highlighting their importance in medicinal chemistry and drug design (Gomaa & Ali, 2020).
Anticancer Agents Development
Knoevenagel condensation products, involving pyrazole derivatives, have shown promise in the development of anticancer agents. The reaction facilitates the creation of α, β-unsaturated ketones/carboxylic acids, which form a library of chemical compounds with significant anticancer activity. These compounds exhibit remarkable efficacy by targeting various cancer targets like DNA, microtubules, and kinases, indicating their potential in anticancer drug development (Tokala, Bora, & Shankaraiah, 2022).
Optoelectronic Materials
Compounds containing pyrazole and its derivatives have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is of great value for creating novel optoelectronic materials. The synthesis and application of quinazoline derivatives, related to pyrazole frameworks, for optoelectronic purposes underscore the versatility of these heterocycles in the development of electronic and photonic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Remediation
Enzymatic treatment of organic pollutants, including compounds structurally related to pyrazoles, has gained interest for its potential in environmental remediation. The use of redox mediators in conjunction with enzymes can significantly enhance the degradation efficiency of recalcitrant compounds found in industrial wastewater. This approach underscores the potential of heterocyclic compounds in addressing environmental pollution challenges (Husain & Husain, 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dichlorobenzyl alcohol, have been found to exhibit antiseptic properties, suggesting a broad spectrum of action against bacteria and viruses .
Mode of Action
It is thought to be related to the denaturation of external proteins and rearrangement of the tertiary structure proteins . This could potentially disrupt the normal functioning of the target organisms, leading to their inactivation.
Pharmacokinetics
Similar compounds like dichlorobenzyl alcohol are known to be rapidly released from their formulation and reach peak concentration in saliva after 3-4 minutes . This suggests that 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde may also exhibit rapid absorption and distribution.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-15-7-4-8-16(19)14(15)10-21-9-13(11-22)17(20-21)12-5-2-1-3-6-12/h1-9,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKGCVDNLCMTTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.